1beta-Hydroxyalantolactone

Descripción general

Descripción

1beta-Hidroxialantolactona es una lactona sesquiterpénica que se aísla principalmente de plantas del género Inula. Este compuesto exhibe potentes actividades antiinflamatorias y anticancerígenas. Se ha encontrado que se dirige a proteínas específicas, como la enzima conjugante de ubiquitina UbcH5s, mediante la unión covalente con residuos de cisteína .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1beta-Hidroxialantolactona puede sintetizarse a través de varias reacciones químicas que implican la modificación de su compuesto madre, alantolactona. Las rutas sintéticas generalmente implican la hidroxilación en la posición beta del anillo de lactona. Las condiciones de reacción específicas, como el uso de catalizadores y disolventes apropiados, son cruciales para lograr altos rendimientos y pureza .

Métodos de Producción Industrial: La producción industrial de 1beta-Hidroxialantolactona implica la extracción del compuesto de las cabezas de flores de plantas medicinales como Inula britannica. El proceso de extracción incluye la extracción con disolventes, seguida de pasos de purificación como la cromatografía para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

1beta-Hidroxialantolactona experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados, que pueden exhibir actividades biológicas mejoradas.

Reducción: Las reacciones de reducción pueden modificar el anillo de lactona, alterando potencialmente las propiedades biológicas del compuesto.

Sustitución: Las reacciones de sustitución en el grupo hidroxilo u otros sitios reactivos pueden conducir a la formación de nuevos derivados con propiedades únicas

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Disolventes: Metanol, etanol, diclorometano.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados, reducidos y sustituidos de 1beta-Hidroxialantolactona, cada uno con actividades biológicas distintas .

Aplicaciones Científicas De Investigación

Biological Activities

1β-Hydroxyalantolactone exhibits a range of biological activities that are crucial for its application in medicine and pharmacology:

- Anti-Inflammatory Effects : The compound has been shown to inhibit the production of nitric oxide (NO) in macrophages, which is a key factor in inflammatory responses. Studies indicate that it suppresses TNF-α-induced NF-κB signaling pathways, thus reducing inflammation .

- Anticancer Properties : Research has demonstrated that 1β-hydroxyalantolactone can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways like NF-κB . Its derivatives have shown enhanced cytotoxicity against cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Studies

Several studies have highlighted the therapeutic potential of 1β-hydroxyalantolactone:

- Anti-Inflammatory Activity in RAW264.7 Cells : A study evaluated the anti-inflammatory effects of 1β-hydroxyalantolactone derivatives on NO production in RAW264.7 macrophages. The results indicated that compounds retaining the C1-OH group exhibited significantly higher potency against NO production compared to other derivatives .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that 1β-hydroxyalantolactone and its derivatives showed substantial cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with key signaling proteins involved in cell survival .

Mecanismo De Acción

1beta-Hidroxialantolactona ejerce sus efectos al dirigirse a vías moleculares específicas:

Comparación Con Compuestos Similares

1beta-Hidroxialantolactona es única entre las lactonas sesquiterpénicas debido a su patrón de hidroxilación específico y sus potentes actividades biológicas. Los compuestos similares incluyen:

Alantolactona: El compuesto madre, que carece del grupo hidroxilo en la posición beta.

Partenólido: Otra lactona sesquiterpénica con propiedades antiinflamatorias y anticancerígenas, pero con una estructura molecular diferente.

Helenalína: Conocida por sus actividades antiinflamatorias y anticancerígenas, pero con una estructura bicíclica distinta

Actividad Biológica

1β-Hydroxyalantolactone (HAL) is a sesquiterpene lactone primarily derived from the Inula genus of plants. It has garnered attention for its significant biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the compound's biological activity, including its mechanisms of action, effects on various cellular pathways, and relevant case studies.

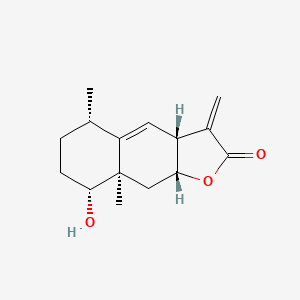

Chemical Structure and Properties

1β-Hydroxyalantolactone is characterized by its unique lactone structure, which contributes to its biological activity. The compound retains a hydroxyl group at the C1 position, which is crucial for its pharmacological effects.

Biological Activities

1. Anti-inflammatory Effects

Numerous studies have demonstrated that HAL exhibits potent anti-inflammatory properties. For instance, research indicates that HAL significantly inhibits the production of nitric oxide (NO) in RAW 264.7 macrophage cells, with potency levels 6.5–8.4 times greater than that of other tested compounds . The mechanism involves the suppression of pro-inflammatory cytokines such as TNF-α and IL-6, along with downregulation of signaling pathways like NF-κB and JNK/FOXO1 .

2. Anticancer Properties

HAL has also shown promising anticancer activity. It induces apoptosis in cancer cells through modulation of key signaling pathways. Studies reveal that HAL can covalently bond with specific cysteine residues in proteins involved in the NF-κB signaling pathway, thus inhibiting tumor growth and progression .

The biological activity of HAL can be attributed to several mechanisms:

- Covalent Bonding : HAL forms covalent bonds with cysteine residues in proteins like UbcH5, preventing the activation of inflammatory pathways .

- Cell Cycle Arrest : HAL has been observed to induce cell cycle arrest in various cancer cell lines, thereby inhibiting proliferation .

- Apoptosis Induction : It promotes apoptosis in lung fibroblast cells activated by TGF-β1, showcasing its potential in treating pulmonary fibrosis .

Table 1: Summary of Biological Activities of 1β-Hydroxyalantolactone

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anti-inflammatory | Potent (6.5–8.4 times greater than controls) | Inhibition of NO production and cytokine release |

| Anticancer | Significant | Induction of apoptosis and cell cycle arrest |

| Pulmonary Fibrosis | Alleviation | Inhibition of JNK/FOXO1/NF-κB pathway |

Case Studies

A notable case study highlights the efficacy of HAL in alleviating pulmonary fibrosis in rats treated with bleomycin. The treatment resulted in reduced expressions of fibrosis markers such as α-SMA and Col I, demonstrating HAL's potential as a therapeutic agent for lung diseases .

Propiedades

IUPAC Name |

(3aR,5S,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12-13,16H,2,4-5,7H2,1,3H3/t8-,10+,12+,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNIMDDQCZHAFA-SCFTVSGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2(C1=CC3C(C2)OC(=O)C3=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313851 | |

| Record name | 1β-Hydroxyalantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-47-6 | |

| Record name | 1β-Hydroxyalantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68776-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1β-Hydroxyalantolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyalantolactone, 1β- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWC62NA7PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.